BenchChemオンラインストアへようこそ!

ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate

Imidazo[1,2-b]pyrazole Physicochemical properties Drug-likeness

Ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate (CAS 2034263-13-1) is a functionalized imidazo[1,2-b]pyrazole derivative with the molecular formula C14H20N4O3 and a molecular weight of 292.33 g/mol. It features a 6-methyl-imidazo[1,2-b]pyrazole core linked to an ethyl 4-oxobutanoate moiety via an aminoethyl spacer.

Molecular Formula C14H20N4O3
Molecular Weight 292.339
CAS No. 2034263-13-1
Cat. No. B2959188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate
CAS2034263-13-1
Molecular FormulaC14H20N4O3
Molecular Weight292.339
Structural Identifiers
SMILESCCOC(=O)CCC(=O)NCCN1C=CN2C1=CC(=N2)C
InChIInChI=1S/C14H20N4O3/c1-3-21-14(20)5-4-12(19)15-6-7-17-8-9-18-13(17)10-11(2)16-18/h8-10H,3-7H2,1-2H3,(H,15,19)
InChIKeyXEDGFVQXGBMYSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate: Chemical Profile for Research and Procurement


Ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate (CAS 2034263-13-1) is a functionalized imidazo[1,2-b]pyrazole derivative with the molecular formula C14H20N4O3 and a molecular weight of 292.33 g/mol . It features a 6-methyl-imidazo[1,2-b]pyrazole core linked to an ethyl 4-oxobutanoate moiety via an aminoethyl spacer. This scaffold is recognized as a privileged structure in medicinal chemistry, with known activities including anti-cancer, anti-inflammatory, and kinase inhibition, notably against Bruton's Tyrosine Kinase (BTK) [1][2]. The compound's specific substitution pattern provides a unique physicochemical and structural profile that distinguishes it from both unsubstituted and more simply substituted analogs within this chemical class.

Why Simple Imidazo[1,2-b]pyrazole Analogs Cannot Replace Ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate


Generic substitution fails because the specific N1-aminoethyl-4-oxobutanoate side chain on this compound serves as a tunable linker for further chemical elaboration, a feature absent in simple alkyl-substituted analogs like 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS 2098091-11-1) . This structural group significantly alters the key physicochemical determinants of drug-likeness and biological activity: it increases topological polar surface area (TPSA) and modulates lipophilicity (XLogP) compared to smaller ester counterparts such as methyl 2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetate, which has a TPSA of 48.5 Ų and an XLogP of 0.6 . Such properties directly influence membrane permeability, solubility, and target binding kinetics, making simple in-class substitution scientifically unsound without thorough re-characterization.

Head-to-Head and Class-Level Evidence for Differentiating Ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate from Analogs


Physicochemical Differentiation vs. Methyl Ester Analog

The target compound's ethyl 4-oxobutanoate side chain with an amino linker creates a larger and more polar pharmacophore compared to a simple methyl ester analog. This structural difference is predicted to result in a higher topological polar surface area (TPSA) and a moderately altered XLogP, impacting passive membrane permeability. While direct experimental data is unavailable, calculated properties for the analog methyl 2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetate show a TPSA of 48.5 Ų and an XLogP of 0.6, indicating a baseline for this core that the target compound is expected to significantly exceed, trending towards a more optimal drug-like space . The presence of the amide bond further introduces the capacity for specific hydrogen-bonding interactions with biological targets.

Imidazo[1,2-b]pyrazole Physicochemical properties Drug-likeness

Enhanced Scaffold Complexity and Linker Utility for Kinase Inhibitor Design

The target compound possesses a semi-elaborated aminoethyl linker that terminates in an ethyl ester, making it an immediate precursor for generating diverse compound libraries. Simple alkyl-substituted imidazo[1,2-b]pyrazoles, such as 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS 2098091-11-1), lack this synthetic handle and require additional synthetic steps for functionalization, thus increasing synthetic effort and cost . The target compound's linker mirrors the type of chemical architecture found in lead compounds for BTK inhibition, as described in patent literature [1]. This positions it as a more synthetically advanced and directly applicable building block in drug discovery projects compared to simpler analogs.

Kinase inhibitor BTK Molecular complexity Linker chemistry

Class-Level Anticancer Activity of the Imidazo[1,2-b]pyrazole Scaffold

A comprehensive SAR study evaluated 39 substituted imidazo[1,2-b]pyrazole derivatives against a panel of 6 cancer cell lines via MTT assay. Of these, only 4 compounds (10.3% of the library) exhibited an IC50 ≤ 10 μM across all tested lines, demonstrating that anticancer activity is highly dependent on specific substitution patterns [1]. The target compound incorporates a C6-methyl group and an N1-aminoethyl-4-oxobutanoate chain, a combination distinct from any of the 39 compounds tested. By deviating from the previously explored chemical space, this compound presents a novel entry point for activity against cancers where other analogs have failed, warranting its prioritized evaluation.

Anticancer Cytotoxicity Structure-activity relationship

Access to Facile Synthetic Diversification via One-Pot Methodology

The imidazo[1,2-b]pyrazole core can be rapidly constructed via an operationally simple, one-pot two-step GBB (Groebke-Blackburn-Bienaymé) protocol, achieving yields of up to 83% for a 46-membered library [1]. The target compound, as a pre-functionalized derivative of this core, retains compatibility with this efficient synthetic approach for further diversification at the C2, C3, or C7 positions. This offers a significant advantage over alternatives that require linear, multistep syntheses, which typically result in lower overall yields and higher production costs.

Synthetic methodology Green chemistry Library synthesis

Optimal Scientific and Procurement Scenarios for Ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate


Focused Kinase Inhibitor Library Synthesis for BTK and Related Targets

Procure this compound as a key intermediate for generating a library of BTK or other kinase inhibitors. Its N1-aminoethyl ester side chain serves as a direct attachment point for various warheads, mimicking the linker architecture described in the BeiGene BTK modulator patent [1]. This approach saves 1-2 synthetic steps per final compound compared to starting from a simple 1-ethyl-6-methyl analog, accelerating hit-to-lead timelines.

Expanding SAR in Anticancer Imidazo[1,2-b]pyrazole Research

Utilize this compound to explore novel substitution patterns not covered in existing anticancer SAR studies. As demonstrated by Demjén et al. (2014), only ~10% of imidazo[1,2-b]pyrazoles in their 39-compound library showed sub-10 μM IC50s across six cancer cell lines [2]. The target compound's unique side chain represents a new chemical space entry that is structurally distinct from all previously tested analogs, increasing the probability of discovering new structure-activity relationships.

Development of Physicochemically Optimized Lead Compounds

Select this compound as a starting point for lead optimization when balanced hydrophilicity is required. Its predicted higher TPSA and moderated logP, compared to the methyl ester analog (TPSA 48.5 Ų; XLogP 0.6) , make it a better candidate for programs targeting intracellular kinases where passive permeability must be balanced with aqueous solubility to avoid preclinical attrition.

Integration into Automated, High-Yielding Medicinal Chemistry Workflows

Employ this compound in parallel synthesis workflows based on the validated one-pot GBB methodology for imidazo[1,2-b]pyrazoles, which can achieve up to 83% yield for the core scaffold [3]. Its pre-functionalized state allows for rapid C2/C3/C7 diversification using this efficient method, reducing the cost per library member and simplifying procurement logistics.

Quote Request

Request a Quote for ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.